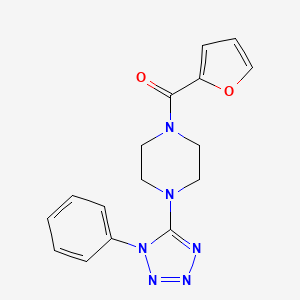

1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

Description

1-(2-Furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is a piperazine derivative featuring a 2-furoyl group at the N1-position and a 1-phenyl-1H-tetrazol-5-yl moiety at the N4-position. The compound is structurally characterized by:

- Piperazine core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2.

- 2-Furoyl substituent: A furan-2-carbonyl group attached to the N1-position, contributing to electronic and steric effects.

This compound has been investigated in pharmacological contexts, particularly as a cytotoxic agent. For instance, piperazine–oxazole hybrids containing the 2-furoyl group demonstrated IC50 values of 0.09–11.7 μM against various cancer cell lines, highlighting the role of the furoyl moiety in bioactivity .

Properties

IUPAC Name |

furan-2-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTKLFYDLILHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. One possible route could be:

Formation of the furoyl chloride: Reacting furoic acid with thionyl chloride to form furoyl chloride.

Nucleophilic substitution: Reacting furoyl chloride with piperazine to form 1-(2-furoyl)piperazine.

Formation of the tetrazole ring: Reacting phenylhydrazine with sodium azide to form 1-phenyl-1H-tetrazole.

Coupling reaction: Reacting 1-(2-furoyl)piperazine with 1-phenyl-1H-tetrazole under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The furoyl group can be oxidized under strong oxidative conditions.

Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of N-substituted piperazines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Research has shown that derivatives of tetrazole, including those related to 1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine, exhibit significant antimicrobial effects. Studies indicate that certain derivatives demonstrate enhanced activity against bacterial and fungal strains compared to standard drugs .

- Anti-inflammatory Properties : Compounds containing piperazine and tetrazole moieties have been evaluated for their anti-inflammatory effects. For instance, a study highlighted the synthesis of novel pyrazole derivatives with promising anti-inflammatory activity, suggesting a similar potential for this compound .

- Cytotoxicity Against Cancer Cells : The compound's structure suggests potential cytotoxic effects against various cancer cell lines. Preliminary studies involving piperazine derivatives have shown varying degrees of cytotoxicity against colon and lung cancer cell lines .

Biological Applications

The compound is also being explored for its role as a biochemical probe:

- Receptor Binding Studies : The tetrazole ring is known for its ability to interact with biological targets, making it a candidate for receptor binding studies. Its unique structure allows it to serve as a ligand in pharmacological research .

Materials Science

In addition to biological applications, 1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine has potential uses in materials science:

- Chemical Sensors : The compound can be utilized in the development of advanced chemical sensors due to its distinctive electronic properties. Its ability to participate in various chemical reactions enhances its utility in sensor technology .

Case Study 1: Antimicrobial Evaluation

A study synthesized various derivatives of tetrazole-piperazine compounds and evaluated their antimicrobial activity using the serial dilution method. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these derivatives as lead molecules for drug development .

Case Study 2: Cytotoxicity Assessment

Research focused on the synthesis of piperazinone derivatives showed promising results regarding their cytotoxicity against cancer cells. The evaluation utilized MTT assays to measure cell viability, revealing that specific derivatives had lower IC50 values compared to control treatments, suggesting their efficacy as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furoyl and tetrazole groups could play a role in these interactions by forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Tetrazole-Containing Piperazine Derivatives

Compounds bearing the 1-phenyl-1H-tetrazol-5-yl group exhibit diverse pharmacological profiles depending on their substituents:

Key Observations :

Furoyl-Containing Piperazine Derivatives

The 2-furoyl group is a critical pharmacophore in several bioactive compounds:

Key Observations :

Arylpiperazine Derivatives with Diverse Pharmacological Activities

Arylpiperazines are a versatile class with tunable receptor affinities:

Key Observations :

Antibacterial Piperazine Derivatives

| Compound | Substituents/Modifications | Biological Activity | Key Data/Findings | Reference |

|---|---|---|---|---|

| 2 () | N1: Cinnamyl; N4: 2-Methoxyphenyl | Antibacterial (Gram-positive/-negative) | Most active in series |

Key Observations :

- Cinnamyl groups enhance antibacterial activity through membrane disruption, a mechanism less relevant to tetrazole derivatives .

Biological Activity

1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of 1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves a multi-step process:

- Formation of the Furoyl Group : The furoyl moiety is introduced through acylation of piperazine with 2-furoic acid or its derivatives.

- Tetrazole Formation : The tetrazole ring is synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Final Coupling : The final compound is obtained by coupling the furoyl-piperazine with the tetrazole derivative.

These synthetic routes can be optimized for yield and purity by controlling reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those with furoyl and tetrazole groups, exhibit notable antimicrobial properties. In studies evaluating antibacterial activity against various strains, compounds similar to 1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine demonstrated significant efficacy. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported for related compounds against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, indicating strong antibacterial activity. For example, MIC values ranged from 4 to 10 µM for various tested strains, comparable to standard antibiotics like ciprofloxacin .

Cytotoxicity and Hemolytic Activity

The hemolytic activity of these compounds has been assessed to determine their safety profile. For instance, certain piperazine derivatives exhibited low hemolysis percentages (e.g., <15%), suggesting a favorable toxicity profile for potential therapeutic use. The hemolysis results indicate that these compounds can be considered relatively safe for further development .

Study on Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated several piperazine derivatives, including those with furoyl and tetrazole functionalities. The results highlighted that specific derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. Notably, the most active compounds had MIC values significantly lower than those of traditional antibiotics, suggesting their potential as new antibacterial agents .

Toxicity Assessment

In a separate investigation focusing on cytotoxicity, researchers utilized bovine red blood cells to assess hemolytic effects. The findings indicated that while the synthesized compounds exhibited good antibacterial activity, they also maintained low cytotoxicity levels, making them promising candidates for further pharmacological development .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.